2-Chloro-7-methoxy-4-methylquinoline
Overview
Description
2-Chloro-7-methoxy-4-methylquinoline is a chemical compound with the molecular formula C11H10ClNO . It has a molecular weight of 207.66 g/mol . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClNO/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3 . The compound has a XLogP3-AA value of 3.5, indicating its lipophilicity .Physical and Chemical Properties Analysis
This compound has a molecular weight of 207.65 g/mol . It has a topological polar surface area of 22.1 Ų and a complexity of 200 . The compound is solid at room temperature .Scientific Research Applications
Catalytic Reduction in Organic Synthesis
- Ruthenium Catalyzed Reduction: This compound and its derivatives are used in catalytic reduction processes. For instance, various nitroarenes with substituents like chloro, methyl, or methoxy, including derivatives of quinoline, have been reduced to aminoarenes using formic acid in the presence of ruthenium catalysts, showing high yields and selectivity (Watanabe et al., 1984).
Synthesis and Characterization of Derivatives
- Synthesis of Biologically Important Derivatives: Methyl and phosphinyl derivatives of 2-methylquinolin-8-ol and related compounds have been synthesized and characterized, showcasing their potential in biological applications (Małecki et al., 2010).
- Development of Novel Compounds: The synthesis of various quinoline derivatives, including 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been explored for large scale studies, with methodologies starting from simple raw materials (Zhao et al., 2017).
Biological and Chemical Applications
- Antimicrobial and Radical-Scavenging Activities: Novel 2-chloroquinolin-3-yl ester derivatives, including chloro and methoxy substituted quinolines, have been synthesized and evaluated for their antimicrobial activities and ABTS radical-scavenging activity (Tabassum et al., 2014).
- Potential as Food Preservatives: The antimicrobial potentials of 4-methylquinoline analogues, which include methoxy and chloro substituents, against foodborne bacteria have been investigated, suggesting their use as natural preservatives (Kim et al., 2014).
Chemical Sensing and Detection
- Chemosensor for Metal Ions: Compounds like 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 have been characterized for their selective response to metal ions such as cadmium, indicating potential applications in chemical sensing and environmental monitoring (Prodi et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-7-methoxy-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJPQHMCVFWKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352678 | |
Record name | 2-chloro-7-methoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97892-67-6 | |
Record name | 2-Chloro-7-methoxy-4-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97892-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-7-methoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.